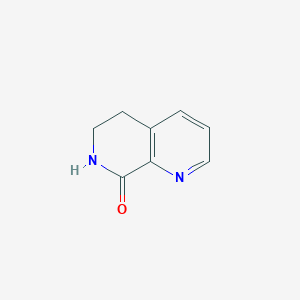

6,7-dihydro-1,7-naphthyridin-8(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7-dihydro-5H-1,7-naphthyridin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h1-2,4H,3,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACHEWJELYJLGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623303 |

Source

|

| Record name | 6,7-Dihydro-1,7-naphthyridin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301666-63-7 |

Source

|

| Record name | 6,7-Dihydro-1,7-naphthyridin-8(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301666-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydro-1,7-naphthyridin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-dihydro-1,7-naphthyridin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 6,7-dihydro-1,7-naphthyridin-8(5H)-one (CAS No: 301666-63-7), a heterocyclic organic compound of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from commercial suppliers, data on analogous structures, and fundamental chemical principles to offer a detailed profile. The guide covers the compound's structure, nomenclature, predicted physicochemical properties, expected spectroscopic characteristics, reactivity, and potential applications, with a focus on providing a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the Naphthyridinone Scaffold

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are recognized as "privileged structures" in medicinal chemistry. Their derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a lactam functionality, as seen in this compound, adds a unique dimension to the chemical landscape of this scaffold, influencing its reactivity, solubility, and potential for forming key interactions with biological targets. This guide aims to provide a detailed exploration of the chemical characteristics of this specific dihydronaphthyridinone, offering insights that can inform its synthesis, handling, and application in research settings.

Molecular Structure and Nomenclature

This compound possesses a fused bicyclic system consisting of a dihydropyridinone ring fused to a pyridine ring.

- Chemical Formula: C₈H₈N₂O

- Molecular Weight: 148.16 g/mol

- CAS Number: 301666-63-7

- Synonyms: 1,7-Naphthyridin-8(5H)-one, 6,7-dihydro-; 5,6,7,8-Tetrahydro-1,7-naphthyridin-8-one

The structure features a lactam moiety, which is a cyclic amide, and an aromatic pyridine ring. The "dihydro" designation indicates the saturation of two carbon atoms in the pyridinone ring.